molecular formula C8H15NOSi B14291365 Ethenyl(3-isocyanatopropyl)dimethylsilane CAS No. 113979-34-3

Ethenyl(3-isocyanatopropyl)dimethylsilane

Cat. No.: B14291365
CAS No.: 113979-34-3
M. Wt: 169.30 g/mol
InChI Key: XRXIKQFXGKOGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenyl(3-isocyanatopropyl)dimethylsilane is a specialized organosilicon compound characterized by its unique structural properties. This compound contains a vinyl group (ethenyl), an isocyanate group, and a dimethylsilyl group, making it highly reactive and versatile in various chemical applications. The presence of both silicon and isocyanate functionalities allows it to participate in a wide range of chemical reactions, making it valuable in material science, coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl(3-isocyanatopropyl)dimethylsilane typically involves a multi-step process. One common method includes the reaction of a suitable silane precursor with an alkyl isocyanate. The process requires precise control over reaction conditions such as temperature and pressure, as well as the use of specific catalysts to promote the reaction without decomposing the intermediate products .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced chemical engineering techniques. The process may include vacuum rectification and the use of specialized reaction devices to ensure high conversion rates and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethenyl(3-isocyanatopropyl)dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the isocyanate group.

    Substitution: The vinyl group allows for substitution reactions, where other functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions often require catalysts and controlled environments to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving this compound include urethanes and urea derivatives, which are crucial for applications in polymers and coatings .

Scientific Research Applications

Ethenyl(3-isocyanatopropyl)dimethylsilane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethenyl(3-isocyanatopropyl)dimethylsilane involves its reactivity with nucleophiles, particularly amines and alcohols. The isocyanate group reacts with these nucleophiles to form urethanes and urea derivatives. The vinyl group allows for polymerization and cross-linking reactions, enhancing the material properties of the final products .

Comparison with Similar Compounds

Similar Compounds

  • (3-Isocyanatopropyl)triethoxysilane
  • (3-Isocyanatopropyl)trimethoxysilane
  • Silane, (3-isocyanatopropyl)dimethoxymethyl

Uniqueness

Ethenyl(3-isocyanatopropyl)dimethylsilane is unique due to the presence of the vinyl group, which provides additional reactivity and versatility compared to similar compounds. This allows for a broader range of applications, particularly in the development of advanced materials and high-performance coatings .

Properties

CAS No.

113979-34-3

Molecular Formula

C8H15NOSi

Molecular Weight

169.30 g/mol

IUPAC Name

ethenyl-(3-isocyanatopropyl)-dimethylsilane

InChI

InChI=1S/C8H15NOSi/c1-4-11(2,3)7-5-6-9-8-10/h4H,1,5-7H2,2-3H3

InChI Key

XRXIKQFXGKOGFO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCN=C=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.